![molecular formula C22H23N5O3S B2412838 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-51-4](/img/structure/B2412838.png)
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring, a phenyl ring, a piperazine ring, and a furan ring . It is likely to be used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The exact structure can be confirmed using spectroscopic techniques like IR, 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Scientific Research Applications
Synthesis and Chemical Properties
- A study detailed the synthesis of various compounds, including naphtho[2,1-b]furan-2-yl) derivatives, which are structurally related to the specified chemical. These compounds were characterized by elemental analysis and spectral data (Abdelhamid, Shokry, & Tawfiek, 2012).
- Another research focused on synthesizing new 1,2,4-Triazole derivatives, emphasizing the chemical reactions involved in creating such compounds (Bektaş et al., 2007).
Biological Activities
- A study on the synthesis and pharmacological evaluation of novel derivatives with a piperazine component, similar to the compound , revealed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).
- The antibacterial activity of triazole analogues of piperazine was investigated, showing significant inhibition against certain bacterial strains. This suggests potential antimicrobial properties for similar compounds (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial and Antiviral Activities
- Research on azole derivatives, including triazole compounds, demonstrated antimicrobial activities against various microorganisms, indicating the potential of similar compounds in treating infections (Başoğlu et al., 2013).
- A study on triazolo[3,4-b][1,3,4]thiadiazine derivatives revealed in vitro anticoronavirus and antitumoral activity, suggesting the potential of structurally similar compounds in antiviral applications (Jilloju et al., 2021).
Antioxidant and Anticancer Properties
- Novel derivatives with antioxidant and anticancer activities were synthesized, indicating that compounds with similar structures might possess similar therapeutic properties (Tumosienė et al., 2020).
Inotropic and Antipsychotic Potential
- Compounds with positive inotropic effects on the heart were synthesized, suggesting potential cardiovascular applications for related chemical structures (Ma et al., 2014).
- Novel butyrophenones with affinity for dopamine and serotonin receptors were prepared, indicating the potential of similar compounds in antipsychotic drug development (Raviña et al., 2000).
Future Directions
properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-2-17-23-22-27(24-17)21(29)19(31-22)18(15-7-4-3-5-8-15)25-10-12-26(13-11-25)20(28)16-9-6-14-30-16/h3-9,14,18,29H,2,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFLBMAXNZSWIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

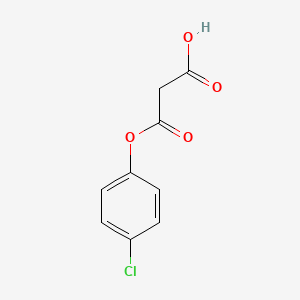
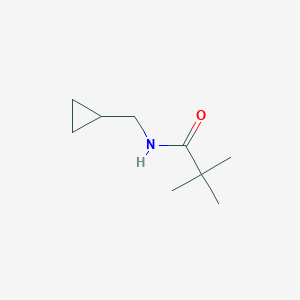
![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)
![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)
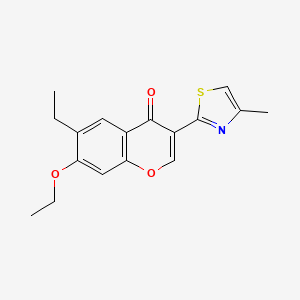
![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)
![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2412772.png)
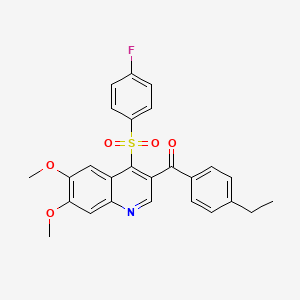
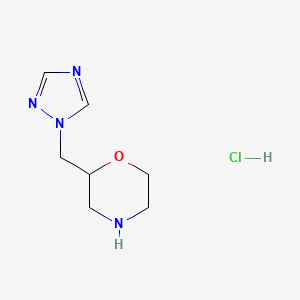
![N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide](/img/structure/B2412775.png)
![Tert-butyl 5-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B2412777.png)